molecular formula C8H5FN2O2 B1343668 6-Fluoro-1H-indazole-4-carboxylic acid CAS No. 848678-59-1

6-Fluoro-1H-indazole-4-carboxylic acid

Cat. No.: B1343668
CAS No.: 848678-59-1
M. Wt: 180.14 g/mol
InChI Key: UFBWVTXZGFDDLU-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Indazole derivatives, including those related to 6-Fluoro-1H-indazole-4-carboxylic acid, have been synthesized and structurally characterized, highlighting their potential in creating new pharmacologically active compounds. For example, studies have detailed the synthesis and crystal structure of various indazole carboxylic acids, demonstrating their relevance in medicinal chemistry and drug design (Hu Yong-zhou, 2008; Jiu-Fu Lu et al., 2020).

Photophysical Properties

  • Indazole derivatives have been explored for their photophysical properties, with studies demonstrating the synthesis and evaluation of novel indazole compounds exhibiting bright fluorescence, which could be leveraged in sensing applications and biological research. This includes the investigation of fluorophores within the indazole family, elucidating their potential in fluorescence-based applications (Anna Wrona-Piotrowicz et al., 2022).

Biological Activities

  • Research on indazole derivatives has also explored their potential biological activities, including their use as analgesic agents and in antitumor applications. Specific studies have focused on the design, synthesis, and evaluation of indazole-based compounds, revealing their efficacy in preclinical models (Muhammad Zaheer et al., 2021; Xuechen Hao et al., 2017).

Coordination Polymers and Catalysis

  • Indazole compounds have been utilized in the synthesis of coordination polymers, showcasing interesting properties such as catalytic activity and photoluminescence. This includes the development of new families of coordination polymers with potential applications in catalysis and material science (Huarui Wang et al., 2016).

Mechanism of Action

Target of Action

6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage . The downstream effects of these pathways can include cell cycle arrest, DNA repair, or apoptosis .

Pharmacokinetics

The compound is expected to have good gi absorption and is likely bbb permeant These properties suggest that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting CHK1, CHK2, and SGK kinases, the compound can affect cell cycle regulation and DNA damage response . This can lead to cell cycle arrest, DNA repair, or apoptosis , potentially leading to the treatment of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability

Safety and Hazards

The safety and hazards associated with 6-Fluoro-1H-indazole-4-carboxylic acid are not well-documented in the available literature .

Future Directions

Indazole derivatives, including 6-Fluoro-1H-indazole-4-carboxylic acid, have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives need to be explored in the future for the treatment of various pathological conditions . Furthermore, coordination polymers based on 1H-indazole-4-carboxylic acid and transition metal ions have been synthesized and show interesting magnetic properties . These materials could be further investigated for their potential applications in the field of luminescent materials with biomedical applications .

Properties

IUPAC Name

6-fluoro-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBWVTXZGFDDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646380
Record name 6-Fluoro-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848678-59-1
Record name 6-Fluoro-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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